N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide
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Overview
Description
N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide, commonly known as CCPA, is a synthetic compound that has been widely used in scientific research for its ability to selectively activate the adenosine A1 receptor. This receptor is involved in a variety of physiological processes, including regulation of blood flow, heart rate, and neurotransmitter release. CCPA has been found to have potential therapeutic applications in the treatment of cardiovascular diseases, as well as neurological disorders such as Parkinson's disease and epilepsy.
Mechanism Of Action
CCPA acts as an agonist for the adenosine A1 receptor, binding to the receptor and activating downstream signaling pathways. Activation of the A1 receptor leads to a decrease in cAMP levels, which in turn leads to a decrease in heart rate, blood pressure, and neurotransmitter release. CCPA has been found to have a high affinity for the A1 receptor, making it a potent activator of this pathway.
Biochemical and Physiological Effects
CCPA has been shown to have a variety of biochemical and physiological effects, including a decrease in heart rate, blood pressure, and neurotransmitter release. Studies have also shown that CCPA can have a protective effect on the heart, reducing the extent of damage caused by ischemia-reperfusion injury. In addition, CCPA has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy.
Advantages And Limitations For Lab Experiments
CCPA has several advantages over other compounds used to study the adenosine A1 receptor. It has a high affinity for the receptor, making it a potent activator of downstream signaling pathways. In addition, CCPA is selective for the A1 receptor, meaning that it does not activate other adenosine receptors. However, CCPA also has some limitations. It is a synthetic compound that requires specialized equipment and expertise to synthesize, and it can be expensive to produce. In addition, CCPA has a short half-life, meaning that its effects are relatively short-lived.
Future Directions
There are several future directions for research on CCPA. One area of interest is the potential therapeutic applications of CCPA in the treatment of cardiovascular and neurological diseases. Studies have shown that CCPA has a protective effect on the heart, and it may have potential as a treatment for ischemic heart disease. In addition, CCPA has been found to have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease and epilepsy. Another area of interest is the development of new compounds that are more potent and selective than CCPA, which could lead to the development of new treatments for a variety of diseases.
Synthesis Methods
CCPA can be synthesized using a multi-step process that involves the reaction of 3-methanesulfonylphenol with 1-cyanocyclopentene, followed by the addition of acetic anhydride and subsequent hydrolysis to yield the final product. The synthesis of CCPA is a complex process that requires specialized equipment and expertise in synthetic chemistry.
Scientific Research Applications
CCPA has been extensively used in scientific research to study the adenosine A1 receptor and its effects on various physiological processes. Studies have shown that CCPA can selectively activate the A1 receptor, leading to a decrease in heart rate, blood pressure, and neurotransmitter release. This makes CCPA a valuable tool for investigating the role of the A1 receptor in cardiovascular and neurological diseases.
properties
IUPAC Name |
N-(1-cyanocyclopentyl)-2-(3-methylsulfonylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-22(19,20)13-6-4-5-12(9-13)21-10-14(18)17-15(11-16)7-2-3-8-15/h4-6,9H,2-3,7-8,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWSRHBNSOFXQJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)OCC(=O)NC2(CCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclopentyl)-2-(3-methanesulfonylphenoxy)acetamide |
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